

Propiophenone chemical structure and properties

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Compound of Interest		
Compound Name:	Propiophenone	
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An In-depth Technical Guide to Propiophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propiophenone, also known as ethyl phenyl ketone, is an aromatic ketone with the chemical formula $C_9H_{10}O.[1]$ It consists of a phenyl group attached to a propanoyl group.[2] This colorless to pale yellow liquid possesses a characteristic sweet, floral odor and is a key intermediate in various organic syntheses.[3][4] Its significance is particularly pronounced in the pharmaceutical industry, where it serves as a precursor for the synthesis of numerous active pharmaceutical ingredients (APIs).[5][6] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, reactivity, and applications of **propiophenone**, tailored for a technical audience.

Chemical Structure and Identification

Propiophenone is structurally characterized by a carbonyl group bonded to a phenyl ring and an ethyl group.[3] This arrangement classifies it as an aryl ketone.



Identifier	Value
IUPAC Name	1-Phenylpropan-1-one[1]
CAS Number	93-55-0[1]
Molecular Formula	C ₉ H ₁₀ O[<u>1</u>]
Molecular Weight	134.18 g/mol
SMILES	CCC(=O)c1ccccc1[1]
InChI	InChl=1S/C9H10O/c1-2-9(10)8-6-4-3-5-7-8/h3-7H,2H2,1H3[1]
Synonyms	Ethyl phenyl ketone, Benzoylethane, Propionylbenzene[1][3]

Physical and Chemical Properties

Propiophenone is a colorless liquid at room temperature and is insoluble in water but miscible with many organic solvents such as ethanol and ether.[1][5]

Property	Value
Appearance	Colorless to pale yellow liquid[3]
Melting Point	18.6 °C (65.5 °F; 291.8 K)[1]
Boiling Point	218 °C (424 °F; 491 K)[1]
Density	1.009 g/mL at 25 °C
Refractive Index (n20/D)	1.526
Flash Point	87 °C (189 °F)[7]
Solubility in Water	Insoluble[1]
Vapor Pressure	1 mmHg at 50 °C

Spectroscopic Analysis



Spectroscopic data is crucial for the identification and characterization of **propiophenone**.

Spectroscopic Data	Values
¹ H NMR (ppm)	δ 1.22 (t, 3H, -CH ₃), 2.98 (q, 2H, -CH ₂ -), 7.45-7.95 (m, 5H, Aromatic Protons)[8]
¹³ C NMR (ppm)	δ 8.5 (-CH ₃), 31.8 (-CH ₂ -), 128.1, 128.7, 133.1, 137.0 (Aromatic Carbons), 200.8 (C=O)[8]
IR (cm ⁻¹)	The infrared spectrum shows a strong absorption band for the carbonyl group (C=O) typically in the range of 1685-1700 cm ⁻¹ .
Mass Spectrometry (m/z)	Key fragments include the molecular ion at m/z 134, and major fragments at m/z 105 $(C_6H_5CO^+)$ and 77 $(C_6H_5^+)$.[9]

Synthesis of Propiophenone

Propiophenone can be synthesized through several methods, with the Friedel-Crafts acylation of benzene being a prominent route.[1] Another commercial method involves the ketonization of benzoic acid and propionic acid over a catalyst at high temperatures.[1][10]

Experimental Protocol: Friedel-Crafts Acylation of Benzene

This protocol details the synthesis of **propiophenone** from benzene and propionyl chloride using an aluminum chloride catalyst.

Materials:

- Anhydrous benzene
- · Propionyl chloride
- Anhydrous aluminum chloride (AlCl₃)
- Hydrochloric acid (HCl), concentrated

Foundational & Exploratory





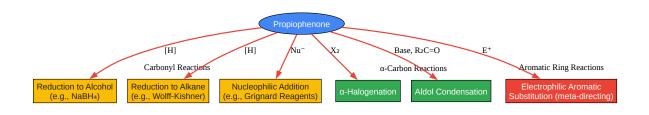
- 5% Sodium hydroxide (NaOH) solution
- Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)
- Ice

Procedure:

- Reaction Setup: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place anhydrous benzene and anhydrous aluminum chloride. The reaction should be conducted under a fume hood.
- Addition of Acylating Agent: Cool the flask in an ice bath. Slowly add propionyl chloride from the dropping funnel to the stirred mixture. The rate of addition should be controlled to maintain a gentle evolution of HCl gas.
- Reaction: After the addition is complete, heat the reaction mixture in a water bath to reflux for approximately 30 minutes, or until the evolution of HCl gas ceases.[11]
- Work-up: Cool the reaction mixture to room temperature and then pour it slowly onto a
 mixture of crushed ice and concentrated hydrochloric acid while stirring.[11] This will
 decompose the aluminum chloride complex.
- Extraction: Separate the organic layer using a separatory funnel. Wash the organic layer sequentially with water, 5% sodium hydroxide solution, and again with water.
- Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate or calcium chloride.[11] Filter to remove the drying agent. Distill the filtrate to remove the excess benzene. The **propiophenone** is then purified by vacuum distillation.







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